

# Head-to-head comparison of different glycyrrhetinic acid delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Glycyrrhetinate |           |
| Cat. No.:            | B1240380        | Get Quote |

## A Head-to-Head Comparison of Glycyrrhetinic Acid Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Glycyrrhetinic acid (GA), a pentacyclic triterpenoid derived from licorice root, has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects. However, its poor water solubility and limited bioavailability pose significant challenges to its therapeutic application. To overcome these hurdles, various drug delivery systems have been developed to enhance its delivery to target sites, improve its efficacy, and minimize potential side effects. This guide provides an objective, data-driven comparison of different delivery systems for glycyrrhetinic acid, focusing on their physicochemical characteristics, in vitro performance, and experimental methodologies.

# Performance Metrics of Glycyrrhetinic Acid Delivery Systems

The efficacy of a drug delivery system is contingent on several key parameters. The following tables summarize the quantitative data for various glycyrrhetinic acid-loaded nanocarriers based on published experimental findings.



**Table 1: Physicochemical Characterization of** 

**Glycyrrhetinic Acid Delivery Systems** 

| Delivery<br>System       | Particle<br>Size (nm) | Polydispers<br>ity Index<br>(PDI) | Encapsulati on Efficiency (%) | Zeta<br>Potential<br>(mV) | Reference |
|--------------------------|-----------------------|-----------------------------------|-------------------------------|---------------------------|-----------|
| Liposomes                | 191                   | -                                 | 74.87                         | -                         | [1]       |
| 93.2 ± 3.1               | -                     | -                                 | -21.3 ± 2.9                   | [2]                       |           |
| ~100                     | -                     | ~90                               | -28.9                         | [3]                       | _         |
| GA-Modified<br>Liposomes | ~100                  | -                                 | 87.31 ± 2.72                  | -24.2 ± 1.04              | [4]       |
| Niosomes                 | -                     | -                                 | ~80.66                        | -                         | [5]       |
| Glycethosom<br>es        | 94.5                  | 0.216                             | 99.8                          | -                         | [6]       |
| PLGA<br>Nanoparticles    | 175 - 212             | -                                 | 53.2 ± 2.4                    | -11 ± 1.5                 | [7]       |
| 144.20                   | 0.315                 | 68.0                              | -                             | [8]                       |           |
| GA-SD<br>(Soluplus®)     | -                     | -                                 | 99.4                          | -                         | [9]       |

Note: "-" indicates data not reported in the cited source.

#### **Table 2: Performance in Skin Permeation Studies**

For topical and transdermal applications, the ability of the carrier to penetrate the stratum corneum is paramount. A comparative study on different vesicular systems for skin delivery of GA revealed significant differences in their permeation capabilities.



| Delivery System    | Total Skin Permeation (%) |
|--------------------|---------------------------|
| Glycethosomes      | 20.67                     |
| Ethosomes          | 10.56                     |
| Glycerosomes       | 9.38                      |
| Liposomes          | 7.78                      |
| Aqueous Dispersion | 5.02                      |

Data sourced from a study by Zhang & Shen (2021).[6]

### **Experimental Protocols: A Methodological Overview**

The following sections detail the methodologies for key experiments cited in the literature, providing a framework for the preparation and evaluation of glycyrrhetinic acid delivery systems.

#### **Preparation of Vesicular Systems**

1. Liposomes/Niosomes (Thin Film Hydration Method):

This is a widely used technique for the preparation of liposomes and niosomes.[3][10]

- Step 1: Film Formation: Glycyrrhetinic acid, lipids (e.g., lecithin, cholesterol for liposomes) or non-ionic surfactants (e.g., Span 80, cholesterol for niosomes) are dissolved in a volatile organic solvent (e.g., chloroform-methanol mixture).[3][10]
- Step 2: Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin lipid/surfactant film on the inner wall of the flask.
- Step 3: Hydration: The film is hydrated with an aqueous phase (e.g., phosphate buffer) by gentle rotation, leading to the self-assembly of vesicles.
- Step 4: Size Reduction (Optional): The resulting vesicle suspension can be subjected to sonication or extrusion to obtain smaller, more uniform vesicles.



2. Glycethosomes (Ethanol Injection and Sonication Method):

This method is employed for preparing vesicles containing glycerol and ethanol.[6]

- Step 1: Glycyrrhetinic acid and lipids are dissolved in ethanol.
- Step 2: This ethanolic solution is injected into an aqueous phase containing glycerol under constant stirring.
- Step 3: The resulting suspension is then sonicated to reduce the particle size and achieve a homogenous dispersion.

#### **Preparation of Nanoparticulate Systems**

1. Polymeric Nanoparticles (Sonication/Solvent Evaporation Method):

This technique is suitable for encapsulating hydrophobic drugs like GA into biodegradable polymers such as PLGA.[7]

- Step 1: Organic Phase Preparation: Glycyrrhetinic acid and the polymer (e.g., PLGA) are dissolved in a water-immiscible organic solvent (e.g., acetone).[7]
- Step 2: Emulsification: The organic phase is added dropwise to an aqueous phase containing a stabilizer (e.g., PVA) under high-speed homogenization or sonication to form an oil-in-water emulsion.
- Step 3: Solvent Evaporation: The organic solvent is removed by evaporation under continuous stirring.
- Step 4: Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.

#### **Characterization of Delivery Systems**

1. Determination of Encapsulation Efficiency (EE%):

The encapsulation efficiency is a crucial parameter that indicates the amount of drug successfully loaded into the carrier.



- Step 1: Separation of Free Drug: The unencapsulated (free) glycyrrhetinic acid is separated from the drug-loaded carriers. Common methods include ultracentrifugation, dialysis, or ultrafiltration.[3][7]
- Step 2: Quantification of Free Drug: The amount of free drug in the supernatant or dialysate is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3][7]
- Step 3: Calculation of EE%: The encapsulation efficiency is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
- 2. In Vitro Skin Permeation Study:

This experiment evaluates the ability of a formulation to deliver the active ingredient across the skin.

- Apparatus: Franz diffusion cells are commonly used for this purpose.[11][12]
- Membrane: Excised human or animal skin is mounted on the diffusion cell, with the stratum corneum facing the donor compartment.[11][13]
- Procedure:
  - The receptor compartment is filled with a suitable receptor medium (e.g., phosphate buffer) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
  - The glycyrrhetinic acid formulation is applied to the surface of the skin in the donor compartment.
  - At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium to maintain sink conditions.
  - The concentration of glycyrrhetinic acid in the collected samples is analyzed by HPLC.

### **Visualizing the Processes**



To better understand the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.



Click to download full resolution via product page

Caption: Experimental workflow for the preparation and characterization of polymeric nanoparticles.





Click to download full resolution via product page

Caption: Simplified signaling pathway showing the anti-inflammatory action of Glycyrrhetinic Acid.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preparation of Glycyrrhetinic Acid Liposomes Using Lyophilization Monophase Solution Method: Preformulation, Optimization, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhizic Acid and Its Hydrolyzed Metabolite 18β-Glycyrrhetinic Acid as Specific Ligands for Targeting Nanosystems in the Treatment of Liver Cancer - PMC



[pmc.ncbi.nlm.nih.gov]

- 3. Study on the Preparation and Characterization of Glycyrrhizic Acid Liposomes [scirp.org]
- 4. Synthesis of glycyrrhetinic acid-modified liposomes to deliver Murrayafoline A for treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved stability and skin penetration through glycethosomes loaded with glycyrrhetinic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- To cite this document: BenchChem. [Head-to-head comparison of different glycyrrhetinic acid delivery systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240380#head-to-head-comparison-of-different-glycyrrhetinic-acid-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com